molecular formula C18H14O5 B5679685 {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid CAS No. 82039-82-5

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid

Cat. No. B5679685
CAS RN: 82039-82-5
M. Wt: 310.3 g/mol
InChI Key: LJKJPOGCAPVQOX-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a class of compounds known for their varied applications in pharmaceuticals, agrochemicals, and organic materials due to their diverse biological activities. The synthesis and characterization of these compounds have been the subject of extensive research, focusing on their potential applications in various fields.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves oxidative processes or catalytic reactions. For instance, methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate and related compounds were prepared through the oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid, highlighting a common synthetic route involving oxidative addition to the benzofuran ring system (Choi et al., 2008).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is stabilized by various non-covalent interactions, including aromatic π–π interactions, which contribute to their stability and reactivity. The crystal structures often reveal close packing and intermolecular interactions that can influence their physical and chemical properties (Choi et al., 2009).

properties

IUPAC Name

2-[[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11-2-4-12(5-3-11)18(21)15-9-23-16-7-6-13(8-14(15)16)22-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKJPOGCAPVQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002406
Record name {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82039-82-5
Record name Benzofuran, 5-(hydroperoxyacetyl)-3-(p-toluoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082039825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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